molecular formula C15H14ClN3O B12768446 5-Chloro-1-isopropyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one CAS No. 89660-27-5

5-Chloro-1-isopropyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one

Cat. No.: B12768446
CAS No.: 89660-27-5
M. Wt: 287.74 g/mol
InChI Key: MIHSLXSBQFWZOR-UHFFFAOYSA-N
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Description

BRN 5073199, also known as 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, is a chiral organic compound with the chemical formula C10H18O2. This compound is a solid substance with a colorless to yellowish crystalline nature. It is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

The synthesis of BRN 5073199 involves several steps. One common method is the reaction of Benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . This method is widely used in industrial production due to its efficiency and high yield.

Chemical Reactions Analysis

BRN 5073199 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

BRN 5073199 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BRN 5073199 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

BRN 5073199 can be compared with other similar compounds, such as:

    2,3-Pinanediol: Another chiral organic compound with similar structural features.

    2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol: A stereoisomer with different chiral centers.

The uniqueness of BRN 5073199 lies in its specific stereochemistry and the resulting biological activities.

Properties

CAS No.

89660-27-5

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

5-chloro-3-phenyl-1-propan-2-ylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C15H14ClN3O/c1-10(2)18-12-8-9-13(16)17-14(12)19(15(18)20)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

MIHSLXSBQFWZOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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